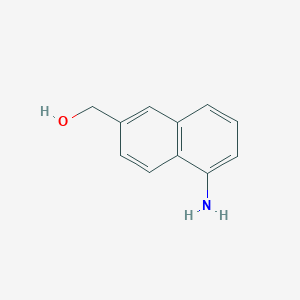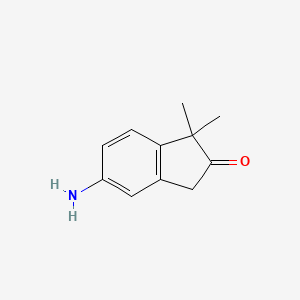![molecular formula C10H11N3 B11912311 3-Cyclopropylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11912311.png)
3-Cyclopropylimidazo[1,5-a]pyridin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropylimidazo[1,5-a]pyridin-1-amine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including pharmaceuticals, materials science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylimidazo[1,5-a]pyridin-1-amine typically involves cyclocondensation reactions. One common method is the Mg3N2-assisted one-pot annulation strategy, which involves the reaction of 2-pyridyl ketones with alkyl glyoxylates or aldehydes . This method allows for the formation of imidazo[1,5-a]pyridines with excellent yields.
Industrial Production Methods
Industrial production methods for imidazo[1,5-a]pyridines often rely on scalable and efficient synthetic routes. These methods include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . The choice of method depends on the desired yield, purity, and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropylimidazo[1,5-a]pyridin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metals like copper) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of various substituted imidazo[1,5-a]pyridines .
Applications De Recherche Scientifique
3-Cyclopropylimidazo[1,5-a]pyridin-1-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Cyclopropylimidazo[1,5-a]pyridin-1-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways . The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry and drug development.
Imidazo[1,2-a]pyrimidine: Used in the synthesis of bioactive compounds and materials science.
Imidazo[1,5-a]pyridine derivatives: These derivatives have unique optical and biological properties, making them useful in various research areas.
Uniqueness
3-Cyclopropylimidazo[1,5-a]pyridin-1-amine is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its cyclopropyl group adds to its stability and potential for diverse applications .
Propriétés
Formule moléculaire |
C10H11N3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
3-cyclopropylimidazo[1,5-a]pyridin-1-amine |
InChI |
InChI=1S/C10H11N3/c11-9-8-3-1-2-6-13(8)10(12-9)7-4-5-7/h1-3,6-7H,4-5,11H2 |
Clé InChI |
VYKNJOYIOUFDIK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC(=C3N2C=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11912250.png)
![7-Methylimidazo[1,2-A]pyridine-2-carboxamide](/img/structure/B11912270.png)
![8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B11912280.png)

![2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one](/img/structure/B11912296.png)





